Volatility Profile: Elevated Boiling Point vs. 1,1,1,3-Tetrachloropropane
1,1,1,2,3-Pentachloropropane exhibits a significantly higher boiling point than its common precursor, 1,1,1,3-tetrachloropropane. This is due to its increased molecular weight and the presence of an additional chlorine atom, which enhances intermolecular interactions. The quantitative difference is substantial, with the target compound boiling at 196.1±8.0 °C, compared to 161.3±8.0 °C for 1,1,1,3-tetrachloropropane [1]. This differential impacts the design of chlorination reactors, as well as downstream distillation and separation unit operations.
| Evidence Dimension | Boiling Point at 760 mmHg |
|---|---|
| Target Compound Data | 196.1±8.0 °C |
| Comparator Or Baseline | 1,1,1,3-Tetrachloropropane: 161.3±8.0 °C |
| Quantified Difference | +34.8 °C (approximate difference in reported means) |
| Conditions | Atmospheric pressure (760 mmHg); Predicted/calculated data from ACD/Labs Percepta Platform |
Why This Matters
The +35°C boiling point elevation alters the separation and purification process design, requiring different energy inputs and column specifications for distillation-based isolation.
- [1] ChemSpider. (2024). 1,1,1,2,3-Pentachloropropane (CSID: 133428) and 1,1,1,3-Tetrachloropropane (CSID: 13437). Predicted Physico-chemical Properties. View Source
